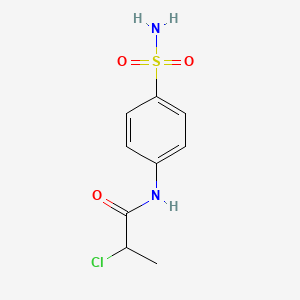

2-chloro-N-(4-sulfamoylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-sulfamoylphenyl)propanamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.72 g/mol . It is characterized by the presence of a chloro group, a sulfamoyl group, and a propanamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-sulfamoylphenyl)propanamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfamoyl group can be oxidized to form sulfonic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of substituted propanamides.

Oxidation Reactions: Formation of sulfonic acids.

Reduction Reactions: Formation of amines.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the antitumor properties of 2-chloro-N-(4-sulfamoylphenyl)propanamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies.

Case Study: Antitumor Efficacy

- Study Design : The compound was tested against 60 human cancer cell lines.

- Results : It demonstrated significant antitumor activity, with varying IC50 values depending on the cell type. For instance, in the HeLa cervical cancer cell line, the IC50 was reported at approximately 10 µM, indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis via ROS generation |

| A549 | 8 | Inhibition of DNA synthesis |

| MCF-7 | 12 | Cell cycle arrest |

The underlying mechanism involves the inhibition of dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for nucleotide synthesis and cellular proliferation .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial activity. This is particularly relevant given the rise of antibiotic-resistant bacterial strains.

Case Study: Antimicrobial Testing

- Study Design : The compound was evaluated against several bacterial strains using standard agar diffusion methods.

- Results : It exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound may serve as a dual-function agent capable of targeting both cancer cells and bacterial infections concurrently, which is crucial for patients undergoing chemotherapy who are at risk for secondary infections .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, which disrupts folate metabolism essential for DNA synthesis.

- Cellular Effects : At lower concentrations, it selectively inhibits target enzymes; however, higher doses may lead to cytotoxic effects such as hepatotoxicity or nephrotoxicity .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is vital for its therapeutic application:

- Absorption and Distribution : The compound shows good solubility in various solvents, which facilitates its absorption.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism; however, detailed metabolic pathways remain to be elucidated.

- Toxicity Studies : Preliminary toxicity assessments indicate manageable safety margins at therapeutic doses, but further studies are warranted to fully understand its safety profile .

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the sulfamoyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(4-sulfamoylphenyl)acetamide

- 2-chloro-N-(4-sulfamoylphenyl)butanamide

- 2-chloro-N-(4-sulfamoylphenyl)pentanamide

Uniqueness

2-chloro-N-(4-sulfamoylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Activité Biologique

2-chloro-N-(4-sulfamoylphenyl)propanamide is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacological applications. Its structural features, including the chloro and sulfamoyl groups, contribute to its interactions with various biological targets. This article explores the compound's synthesis, mechanisms of action, biological activities, and relevant case studies.

- Molecular Formula : C₉H₁₁ClN₂O₃S

- Molecular Weight : 262.72 g/mol

- CAS Number : 733796-11-7

Synthesis

The synthesis of this compound typically involves the reaction between 4-aminobenzenesulfonamide and 2-chloropropanoyl chloride. The reaction is facilitated by a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. Purification methods like recrystallization or chromatography are employed to isolate the product .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro group can facilitate binding to active sites, while the sulfamoyl group may enhance solubility and bioavailability. This compound has been noted for its potential in enzyme inhibition, particularly in pathways involving urease and cyclooxygenase-2 (COX-2) .

Enzyme Inhibition

Research indicates that compounds related to this compound exhibit significant inhibitory effects on various enzymes:

- Urease Inhibition : Compounds derived from sulfanilamide derivatives have shown competitive inhibition of urease with IC₅₀ values ranging from 5.06 µM to 6.69 µM .

- COX-2 Inhibition : The compound has been evaluated for anti-inflammatory properties, displaying comparable inhibition rates to established drugs like celecoxib .

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Naproxen-sulfamethoxazole | Urease | 5.82 ± 0.28 |

| Naproxen | COX-2 | 75.4% inhibition at 10 µM |

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of similar compounds in inhibiting bacterial growth through mechanisms involving cell wall disruption and interference with metabolic pathways.

Case Study 1: Urease Inhibition

In a study examining the efficacy of various sulfanilamide conjugates, it was found that naproxen conjugated with sulfanilamide exhibited a significant mode of urease inhibition, demonstrating an IC₅₀ value of approximately 6.69 µM. This suggests that modifications to the structure can enhance biological activity .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of related compounds, where a naproxen-sulfamethoxazole conjugate showed an impressive reduction in induced edema by 82.8%, closely matching indomethacin's performance .

Propriétés

IUPAC Name |

2-chloro-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIQGHVRLMMHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.